molecular formula C19H19Cl3IN3O4S B15080427 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 303062-71-7

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15080427
CAS No.: 303062-71-7
M. Wt: 618.7 g/mol
InChI Key: IHRZQOUOUUZTRQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, trichloro, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the iodophenyl carbamothioyl intermediate: This involves the reaction of 2-iodoaniline with carbon disulfide and a suitable base to form the corresponding thiourea derivative.

    Coupling with trichloroethylamine: The thiourea derivative is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired intermediate.

    Final coupling with 3,4,5-trimethoxybenzoyl chloride: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the trichloro group can yield 3,4,5-trimethoxy-N-(2,2-dichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethoxyanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbamothioyl]amino}ethyl)benzamide

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. Its molecular formula is C18H15Cl3N3O3SC_{18}H_{15}Cl_3N_3O_3S, indicating the presence of multiple functional groups that contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight566.1 g/mol
Chemical ClassificationBenzamide derivative
Key Functional GroupsMethoxy, chloro, thioamide
SolubilityVaries with solvent

Anticancer Properties

Research has indicated that benzamide derivatives exhibit significant anticancer properties. The specific compound has been noted for its potential to inhibit various cancer cell lines. For example, studies have shown that benzamide derivatives can induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of Cell Proliferation : Compounds similar to 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide have demonstrated the ability to inhibit cell growth in breast cancer and lymphoma models .
  • Mechanism of Action : The mechanism often involves the downregulation of critical proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of a related benzamide compound on human T-cell lymphoblastic leukemia cells. Results indicated that the compound inhibited cell growth through a mechanism involving downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • In Vivo Studies : In animal models, compounds with similar structures have shown promising results in reducing tumor size and improving survival rates among treated subjects. For instance, a cohort of patients treated with a benzamide derivative demonstrated prolonged survival compared to control groups .

Toxicity and Safety

Safety assessments are crucial for any therapeutic agent. Preliminary studies suggest that while some benzamide derivatives can exhibit cytotoxic effects on cancer cells, they may also pose risks to normal cells at higher concentrations. Therefore, careful dose optimization is essential.

Properties

CAS No.

303062-71-7

Molecular Formula

C19H19Cl3IN3O4S

Molecular Weight

618.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-7-5-4-6-11(12)23/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31)

InChI Key

IHRZQOUOUUZTRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2I

Origin of Product

United States

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